1-Naphthalen-1-yl-6-[3-[4-[3-(6-naphthalen-1-ylpyren-1-yl)phenyl]phenyl]phenyl]pyrene
Description
The compound 1-Naphthalen-1-yl-6-[3-[4-[3-(6-naphthalen-1-ylpyren-1-yl)phenyl]phenyl]phenyl]pyrene is a highly conjugated aromatic system comprising pyrene and naphthalene moieties interconnected via phenyl-based linkers. Its structure features:
- A central pyrene core substituted at the 1- and 6-positions.
- At the 1-position: A naphthalen-1-yl group.
- At the 6-position: A terphenyl linker terminating in a 6-naphthalen-1-ylpyren-1-yl group.
Properties
CAS No. |
918654-69-0 |
|---|---|
Molecular Formula |
C70H42 |
Molecular Weight |
883.1 g/mol |
IUPAC Name |
1-naphthalen-1-yl-6-[3-[4-[3-(6-naphthalen-1-ylpyren-1-yl)phenyl]phenyl]phenyl]pyrene |
InChI |
InChI=1S/C70H42/c1-3-17-55-45(9-1)11-7-19-59(55)61-35-27-49-29-37-63-57(33-25-47-31-39-65(61)69(49)67(47)63)53-15-5-13-51(41-53)43-21-23-44(24-22-43)52-14-6-16-54(42-52)58-34-26-48-32-40-66-62(36-28-50-30-38-64(58)68(48)70(50)66)60-20-8-12-46-10-2-4-18-56(46)60/h1-42H |
InChI Key |
BMFRDMAYXBMECT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC5=C6C4=C(C=C3)C=CC6=C(C=C5)C7=CC=CC(=C7)C8=CC=C(C=C8)C9=CC(=CC=C9)C1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Naphthalen-1-yl-6-[3-[4-[3-(6-naphthalen-1-ylpyren-1-yl)phenyl]phenyl]phenyl]pyrene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds, such as naphthalen-1-yl and pyren-1-yl derivatives.
Coupling Reactions: These intermediates undergo coupling reactions, often facilitated by palladium-catalyzed cross-coupling methods, to form the desired polycyclic structure.
Purification: The final product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Naphthalen-1-yl-6-[3-[4-[3-(6-naphthalen-1-ylpyren-1-yl)phenyl]phenyl]phenyl]pyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms, potentially altering its electronic properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the compound, modifying its chemical behavior.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Naphthalen-1-yl-6-[3-[4-[3-(6-naphthalen-1-ylpyren-1-yl)phenyl]phenyl]phenyl]pyrene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying molecular interactions and developing new drugs.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a fluorescent probe for imaging and diagnostics.
Industry: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-Naphthalen-1-yl-6-[3-[4-[3-(6-naphthalen-1-ylpyren-1-yl)phenyl]phenyl]phenyl]pyrene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the compound’s electronic properties and its ability to act as a fluorescent probe or electronic material. The specific pathways involved depend on the context of its application, such as binding to biological molecules or participating in electronic processes.
Comparison with Similar Compounds
Pyrene-Based OLED Materials
Example Compounds :
- Ph-AP-Na (1-naphthalen-1-yl-6-(10-phenyl-anthracen-9-yl)-pyrene)
- Na-AP-Ph (1-(10-naphthalen-1-ylanthracen-9-yl)-6-phenyl-pyrene)
- Ph-AP-Ph (1-phenyl-6-(10-phenylanthracen-9-yl)-pyrene) .
| Feature | Target Compound | Ph-AP-Na/Na-AP-Ph/Ph-AP-Ph |
|---|---|---|
| Core Structure | Pyrene with naphthalene substituents | Pyrene-anthracene dual core |
| Substituents | Multiple phenyl/naphthalene linkers | Anthracene and phenyl/naphthalene groups |
| Emission Type | Hypothesized blue-green emission | Blue emission (λmax ~450 nm) |
| Application | OLEDs (inferred) | High-efficiency OLED emitters |
Key Differences :
Extended π-Conjugated Systems
Example Compound :
- Pyrene,1-[3-(2-naphthalenyl)phenyl]-6-[3''-(1-pyrenyl)[1,1':4',1''-terphenyl]-3-yl] (CAS 918654-78-1) .
| Feature | Target Compound | CAS 918654-78-1 |
|---|---|---|
| Molecular Formula | C66H40 (inferred) | C66H40 |
| Substituents | Naphthalen-1-yl and terphenyl linkers | Naphthalen-2-yl and terphenyl linkers |
| Symmetry | Asymmetric | Asymmetric |
| Applications | Organic semiconductors | Hypothesized NLO/photovoltaic applications |
Key Differences :
- The naphthalen-1-yl vs.
Chalcone-Based Pyrene Derivatives
Example Compound :
| Feature | Target Compound | EIPDP |
|---|---|---|
| Core Structure | Pyrene with aryl linkers | Pyrene-chalcone hybrid |
| Conjugation Pathway | Extended phenyl/naphthalene linkers | Conjugated enone system |
| NLO Properties | Hypothesized high hyperpolarizability | Experimentally confirmed NLO activity |
| Synthesis | Likely cross-coupling reactions | Claisen-Schmidt condensation |
Key Differences :
Naphthalene-Containing Crystalline Systems
Example Compound :
| Feature | Target Compound | C26H18 |
|---|---|---|
| Crystallinity | Likely disordered due to bulky groups | Ordered packing with planar naphthalene |
| Torsional Angles | Higher steric hindrance from terphenyl | Minimal twist (46.3° between rings) |
| Applications | Amorphous films for OLEDs | Model for crystal engineering |
Key Differences :
- The target compound’s terphenyl linkers increase molecular weight and reduce crystallinity, favoring solution-processable materials .
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